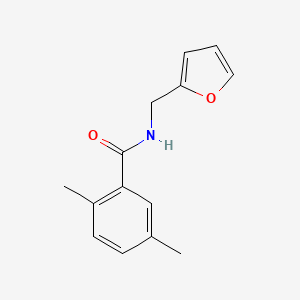
N-(2-furylmethyl)-2,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-2,5-dimethylbenzamide, also known as FMA, is a chemical compound that has been extensively studied for its potential use in scientific research. FMA is a member of the benzamide family of compounds and is known for its ability to modulate the activity of certain enzymes and proteins in the body. In
作用機序
N-(2-furylmethyl)-2,5-dimethylbenzamide is known to inhibit the activity of certain enzymes and proteins in the body, including histone deacetylases (HDACs) and heat shock protein 90 (HSP90). HDACs are involved in the regulation of gene expression and have been implicated in the development of cancer and other diseases. HSP90 is a chaperone protein that is involved in the folding and stabilization of other proteins in the body. Inhibition of HSP90 has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer. This compound has also been shown to modulate the immune system and has been studied for its potential use in immunotherapy. In addition, this compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of N-(2-furylmethyl)-2,5-dimethylbenzamide is its ability to modulate the activity of specific enzymes and proteins in the body, making it a valuable tool for studying their function. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on N-(2-furylmethyl)-2,5-dimethylbenzamide. One area of research is the development of more efficient synthesis methods for this compound and related compounds. Another area of research is the identification of new targets for this compound and the development of more potent and selective inhibitors. This compound has also been studied for its potential use in combination with other therapeutic agents, and future research may focus on optimizing these combination therapies. Finally, this compound has been studied for its potential use in the treatment of a variety of diseases, and future research may focus on clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research due to its ability to modulate the activity of certain enzymes and proteins in the body. Its potential applications in cancer research, immunology, and neurology make it a promising compound for future research. While there are limitations to its use in lab experiments, the development of more efficient synthesis methods and the identification of new targets for this compound may overcome these challenges. Overall, this compound represents a promising avenue for scientific research and has the potential to lead to new treatments for a variety of diseases.
合成法
The synthesis of N-(2-furylmethyl)-2,5-dimethylbenzamide involves the reaction of 2,5-dimethylbenzoyl chloride with 2-furylmethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene and typically requires several hours of refluxing. The resulting product is purified by column chromatography to yield pure this compound.
科学的研究の応用
N-(2-furylmethyl)-2,5-dimethylbenzamide has been extensively studied for its potential use in scientific research. It has been shown to modulate the activity of certain enzymes and proteins in the body, making it a valuable tool for studying their function. This compound has been used in a variety of research areas, including cancer research, neurology, and immunology.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-5-6-11(2)13(8-10)14(16)15-9-12-4-3-7-17-12/h3-8H,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPLVQAVKXETCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

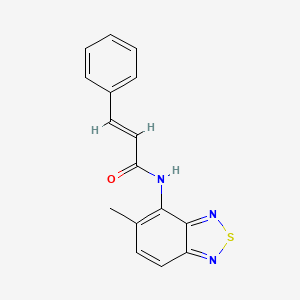
![1-[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B5814914.png)


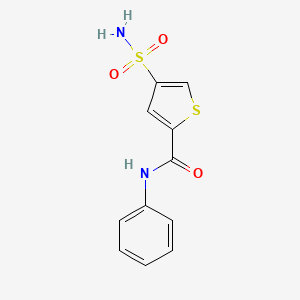
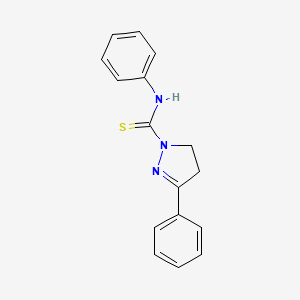
![ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5814937.png)
![isopropyl 2-[(ethoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5814943.png)
![4-ethyl-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5814950.png)
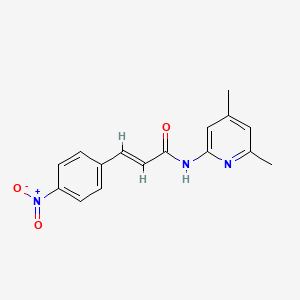
![methyl 4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]benzoate](/img/structure/B5814969.png)
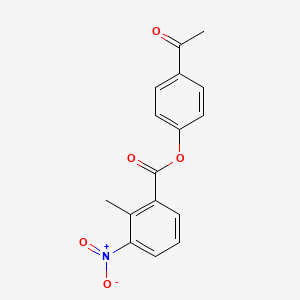
![N-mesityl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5814998.png)
![3-methyl-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B5815010.png)